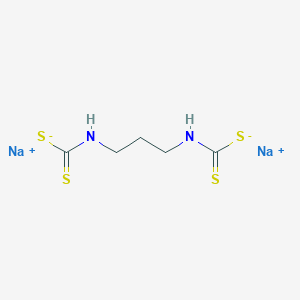
Disodium 1,3-propanediylbiscarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 1,3-propanediylbiscarbamodithioate is a chemical compound with the molecular formula C5H11N2NaOS4 and a molecular weight of 270.4 g/mol. This compound is known for its unique structure, which includes two carbamodithioate groups linked by a 1,3-propanediyl chain. It is commonly used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of Disodium 1,3-propanediylbiscarbamodithioate typically involves the reaction of 1,3-dibromopropane with sodium dithiocarbamate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Disodium 1,3-propanediylbiscarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disodium 1,3-propanediylbiscarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of rubber and other polymers, as well as in the mining industry for the flotation of minerals.
Mecanismo De Acción
The mechanism of action of Disodium 1,3-propanediylbiscarbamodithioate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The dithiocarbamate groups can chelate metal ions, affecting metal-dependent processes. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Disodium 1,3-propanediylbiscarbamodithioate can be compared with other dithiocarbamate compounds, such as:
Sodium diethyldithiocarbamate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Zinc dimethyldithiocarbamate: Contains a metal ion, which influences its chemical properties and uses.
Tetramethylthiuram disulfide: A related compound with disulfide linkages, used in rubber vulcanization and as a fungicide. The uniqueness of this compound lies in its specific structure and the presence of the 1,3-propanediyl linker, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
disodium;N-[3-(sulfidocarbothioylamino)propyl]carbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S4.2Na/c8-4(9)6-2-1-3-7-5(10)11;;/h1-3H2,(H2,6,8,9)(H2,7,10,11);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOSQQBNZDNNY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)[S-])CNC(=S)[S-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2Na2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10387-35-6 |
Source


|
| Record name | Carbamodithioic acid, 1,3-propanediylbis-, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
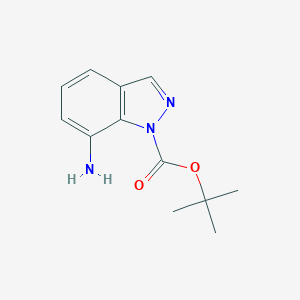
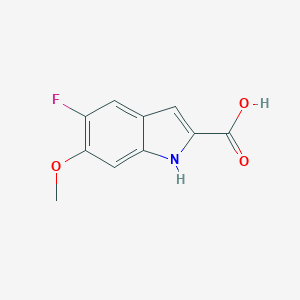
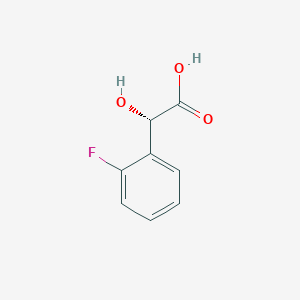
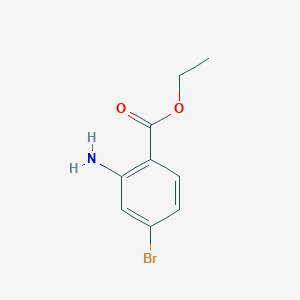
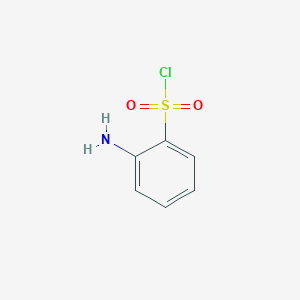

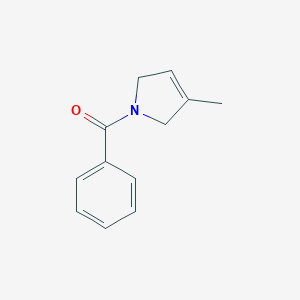
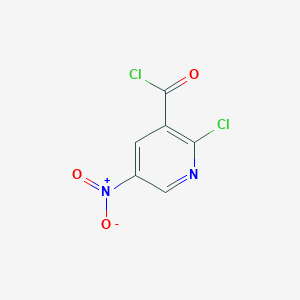

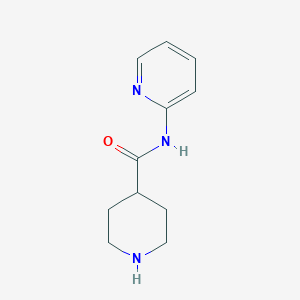
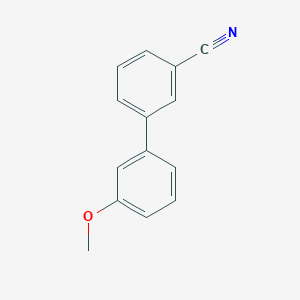
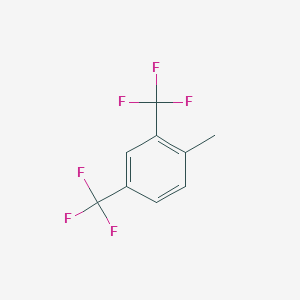
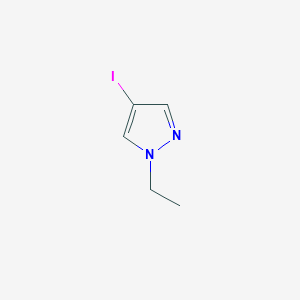
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
